molecular formula C16H22N2O B14308637 4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde CAS No. 113681-97-3

4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde

Cat. No.: B14308637
CAS No.: 113681-97-3
M. Wt: 258.36 g/mol
InChI Key: XLVWSZWDEZAXJM-UHFFFAOYSA-N
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Description

4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with a cyclopentylphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often tailored to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: 4-(4-Cyclopentylphenyl)piperazine-1-carboxylic acid.

    Reduction: 4-(4-Cyclopentylphenyl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenyl)piperazine-1-carbaldehyde: Lacks the cyclopentyl group, which may affect its biological activity and pharmacokinetic properties.

    4-(4-Cyclohexylphenyl)piperazine-1-carbaldehyde: Contains a cyclohexyl group instead of a cyclopentyl group, potentially altering its chemical reactivity and biological effects.

Uniqueness

4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties, thereby affecting its reactivity and interactions with biological targets.

Properties

CAS No.

113681-97-3

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

4-(4-cyclopentylphenyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C16H22N2O/c19-13-17-9-11-18(12-10-17)16-7-5-15(6-8-16)14-3-1-2-4-14/h5-8,13-14H,1-4,9-12H2

InChI Key

XLVWSZWDEZAXJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)N3CCN(CC3)C=O

Origin of Product

United States

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